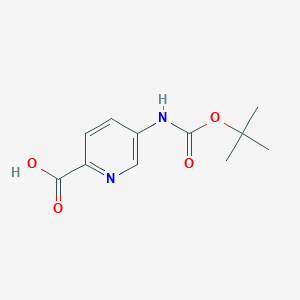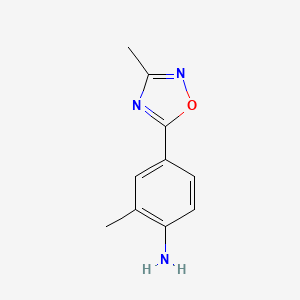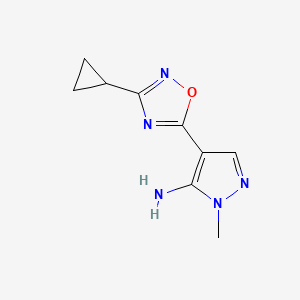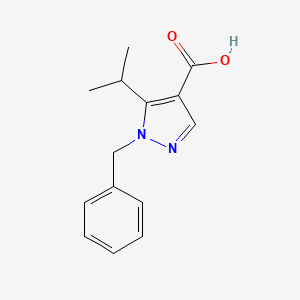
6-(3-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, which can be done using techniques like X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes identifying the reagents and conditions that can cause the compound to react, and the products that are formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and stability. It may also include studying the compound’s spectral properties .Scientific Research Applications
Sensing Applications
6-(3-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid: may have potential applications in the development of chemical sensors. Boronic acids and derivatives are known for their ability to form reversible covalent complexes with diols and other Lewis bases . This property can be exploited in the design of sensors for detecting sugars and other biological analytes.
Biological Activity
The compound’s structure suggests it could be a precursor in synthesizing indole derivatives, which are known for their wide range of biological activities. Indole derivatives have been studied for their antiviral, anti-inflammatory, anticancer, and antioxidant properties . This makes the compound of interest for pharmaceutical research and drug development.
Antioxidant Properties
Derivatives of phenolic acids, which share some structural similarities with 6-(3-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid , have been reported to exhibit antioxidant activities . This suggests potential applications in the development of new antioxidants for therapeutic use.
Biotechnology
In biotechnological applications, the compound could be used as a building block for more complex molecules. For instance, boron reagents derived from similar compounds are utilized in Suzuki–Miyaura coupling reactions, a widely-applied method for forming carbon-carbon bonds .
Industrial Synthesis
The compound might serve as an intermediate in the synthesis of nicotinic acid, which has industrial applications. Nicotinic acid is an essential nutrient and is used in various industries, including food, feed, and pharmaceuticals .
Environmental Applications
While direct applications in environmental science are not readily apparent, the compound’s potential use in biocides could be explored. The European Chemicals Agency (ECHA) maintains a list of substances for such applications, and derivatives of this compound could be investigated for their biocidal properties .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
6-(3-methylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-8-3-2-4-9(7-8)11-6-5-10(13(16)17)12(15)14-11/h2-7H,1H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUVPLKCVZCRES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C(=O)N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(3-Bromophenyl)amino]propanenitrile](/img/structure/B1517241.png)
![3-Amino-1-[2-(propan-2-yl)phenyl]thiourea](/img/structure/B1517242.png)
![(5-Amino-[1,2,4]thiadiazol-3-yl)-methoxyimino-acetic acid](/img/structure/B1517245.png)

![2-[4-(Methanesulfonyloxy)phenyl]acetic acid](/img/structure/B1517247.png)
![3-[2-(Furan-2-yl)ethyl]-1,2-oxazol-5-amine](/img/structure/B1517250.png)

![4-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B1517254.png)

![5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine](/img/structure/B1517256.png)

![3-[2-(1H-pyrazol-1-yl)phenyl]prop-2-enoic acid](/img/structure/B1517260.png)
![3-[(5-Bromo-2-pyridinyl)amino]-1-propanol](/img/structure/B1517261.png)